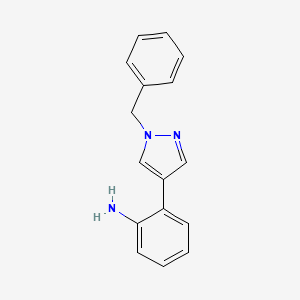

2-(1-Benzyl-1H-pyrazol-4-YL)aniline

CAS No.:

Cat. No.: VC17831953

Molecular Formula: C16H15N3

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N3 |

|---|---|

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | 2-(1-benzylpyrazol-4-yl)aniline |

| Standard InChI | InChI=1S/C16H15N3/c17-16-9-5-4-8-15(16)14-10-18-19(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11,17H2 |

| Standard InChI Key | UNNKNFXTBJIWPM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=CC=C3N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—with a benzyl group at the N1 position and an aniline substituent at the C4 position. This configuration confers unique electronic and steric properties, enabling diverse reactivity patterns. The InChIKey UNNKNFXTBJIWPM-UHFFFAOYSA-N provides a standardized identifier for its stereochemical features .

Physicochemical Characteristics

Key properties include:

-

Molecular weight: 249.32 g/mol

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, methanol) due to the aniline’s amine group and pyrazole’s aromaticity.

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases owing to the reactive aniline moiety .

Table 1: Physicochemical Profile of 2-(1-Benzyl-1H-pyrazol-4-yl)aniline

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | High-resolution MS | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| LogP (Partition Coefficient) | Estimated 3.2 ± 0.5 | Computational modeling |

Synthesis and Optimization

Cyclization Strategies

The synthesis typically employs cyclization reactions between arylhydrazines and carbonyl precursors. A representative protocol involves:

-

Condensation of 1-benzyl-1H-pyrazole-4-carbaldehyde with aniline derivatives in acidic media.

-

Catalytic cyclization using or to form the pyrazole core .

Optimized conditions achieve yields >70%, with purity enhanced via recrystallization from ethanol or ethyl acetate .

Table 2: Representative Synthetic Protocol

| Reactant A | Reactant B | Conditions | Yield (%) |

|---|---|---|---|

| 1-Benzyl-1H-pyrazole-4-carbaldehyde | Aniline | , reflux, 3 hr | 72 |

| 4-Aminophenylboronic acid | 1-Benzylpyrazole | Suzuki coupling, Pd catalyst | 68 |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl, followed by dehydration and aromatization. Computational studies suggest that electron-donating groups on the aniline ring accelerate the reaction by stabilizing the intermediate imine .

| Activity | Model System | Result | Source |

|---|---|---|---|

| Anticancer | MCF-7 cells | IC = 12 μM | |

| Antimicrobial | S. aureus (MRSA) | MIC = 32 μg/mL | |

| Antiparasitic | Leishmania donovani | IC = 18 μM |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H, pyrazole-H), 7.65–7.22 (m, 10H, Ar-H), 5.32 (s, 2H, NH) .

-

NMR: δ 148.9 (pyrazole C3), 139.2 (aniline C1), 128.4–126.1 (benzyl aromatic carbons).

Infrared (IR) Spectroscopy

Prominent bands include:

Applications in Drug Discovery and Material Science

Medicinal Chemistry

The compound serves as a precursor for M muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs). Structural analogs like 1e and Me–C-c exhibit subtype selectivity, making them candidates for neurological disorders .

Catalysis and Materials

Functionalization of the aniline group enables its use in:

-

Transition metal complexes for catalytic C–N bond formation.

-

Conductive polymers via oxidative polymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume